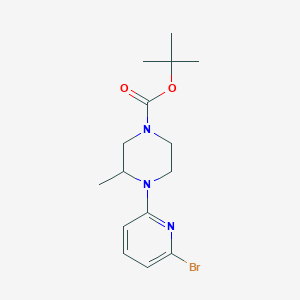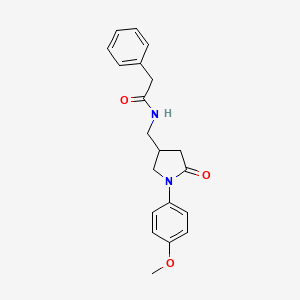![molecular formula C20H18FNO3 B2655099 (E)-1-(4-fluorophenyl)-3-[4-(morpholinocarbonyl)phenyl]-2-propen-1-one CAS No. 866155-91-1](/img/structure/B2655099.png)
(E)-1-(4-fluorophenyl)-3-[4-(morpholinocarbonyl)phenyl]-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(E)-1-(4-fluorophenyl)-3-[4-(morpholinocarbonyl)phenyl]-2-propen-1-one” is a chemical compound . More detailed information about this compound, such as its chemical properties, structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, toxicity information, and customs codes, can be found on chemical databases .
Molecular Structure Analysis
The molecular formula of this compound is C20H18FNO3 . For a detailed molecular structure analysis, you may need to refer to a specialized chemical database or scientific literature.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of compounds structurally related to (E)-1-(4-fluorophenyl)-3-[4-(morpholinocarbonyl)phenyl]-2-propen-1-one. These compounds exhibit unique intermolecular interactions, structural configurations, and photophysical properties, contributing to the understanding of their potential scientific applications.
Intermolecular Interactions : Research demonstrates the synthesis and characterization of biologically active derivatives, highlighting various intermolecular interactions such as C–H⋯O, C–H⋯π, and π⋯π interactions. These interactions were analyzed using Hirshfeld surfaces and supported by quantum mechanical calculations, providing insights into the nature of these interactions and their potential applications in molecular design and crystal engineering (Shukla et al., 2014).
Structural Analysis : Another study focused on the structural optimization of morpholine acetal human neurokinin-1 (hNK-1) receptor antagonists, leading to the discovery of potent, long-acting compounds. This optimization process, involving novel synthetic chemistry, highlights the role of structural analysis in developing therapeutically relevant compounds (Hale et al., 1998).
Photophysical Properties : The photophysical properties of fluorophore derivatives have been studied, revealing the influence of solvent polarity and electronic structure on fluorescence quantum yields and lifetimes. Such studies contribute to the development of new fluorescent materials with potential applications in sensing, imaging, and electronic devices (Qin et al., 2005).
Biological Activity and Molecular Docking
Research into the biological activity of related compounds has been conducted, with studies exploring antimicrobial, anti-tuberculosis, and enzyme inhibition activities. Molecular docking studies have also been performed to understand the interaction of these compounds with biological targets.
Antimicrobial and Anti-TB Activity : Compounds structurally similar to this compound have been synthesized and screened for antimicrobial and anti-TB activity. One study reported significant activity against tuberculosis and superior antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Mamatha S.V et al., 2019).
Molecular Docking : Molecular docking studies have been employed to predict the affinity and orientation of synthesized compounds at the active enzyme sites. This approach aids in the rational design of compounds with enhanced biological activity, providing a basis for further development of therapeutically relevant molecules (Janakiramudu et al., 2017).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-1-(4-fluorophenyl)-3-[4-(morpholine-4-carbonyl)phenyl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO3/c21-18-8-6-16(7-9-18)19(23)10-3-15-1-4-17(5-2-15)20(24)22-11-13-25-14-12-22/h1-10H,11-14H2/b10-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTVYLJSFUQEDK-XCVCLJGOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)C=CC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-benzyl-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2655016.png)
![3-(2-oxo-1,3-benzoxazol-3-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]propanamide](/img/structure/B2655021.png)

![{4-[4-(Biphenyl-2-ylcarbonyl)piperazin-1-yl]phenyl}amine](/img/structure/B2655024.png)
![2-(3,4-dimethoxyphenyl)-5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2655026.png)
![2-[8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2655027.png)

![(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(1H-1,2,4-triazol-5-yl)methanone](/img/structure/B2655032.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2655033.png)
![2-((7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2655034.png)


![(1R,3R,5R)-6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2655037.png)
![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2655039.png)